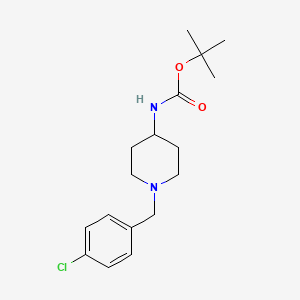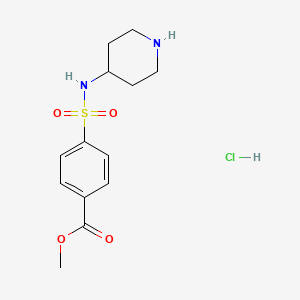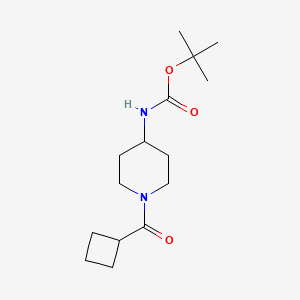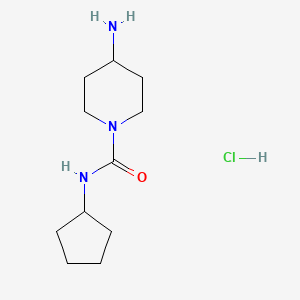
tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI Code or its molecular formula. For instance, the InChI Code for a similar compound, “tert-butyl N- [1- (chlorosulfonyl)piperidin-4-yl]carbamate”, is 1S/C10H19ClN2O4S/c1-10(2,3)17-9(14)12-8-4-6-13(7-5-8)18(11,15)16/h8H,4-7H2,1-3H3, (H,12,14) .科学的研究の応用
Synthesis and Chemical Properties
tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate and related compounds have been synthesized for various purposes. A significant application includes its use as an intermediate in drug development. For example, it's been used in the synthesis of lymphocyte function-associated antigen 1 inhibitors (Li et al., 2012). This process involves a one-pot, two-step sequence, indicating the compound's role in efficient synthesis methods.
Another key synthesis application is in the preparation of p38 MAP kinase inhibitors, which are potential treatments for conditions like rheumatoid arthritis and psoriasis (Chung et al., 2006). This synthesis involves a chemoselective Grignard addition of a related compound, highlighting the chemical versatility of these molecules.
Additionally, similar tert-butyl piperidine-1-carboxylate derivatives are used as intermediates in synthesizing biologically active compounds like crizotinib (Kong et al., 2016). This underlines the compound's significance in producing medically relevant molecules.
Role in Drug Development
Some tert-butyl piperidine derivatives are key intermediates in synthesizing drugs like Vandetanib, used for specific cancer treatments (Wang et al., 2015). The processes involve multiple steps like acylation and substitution, demonstrating the compound's utility in complex synthetic pathways.
The compound also serves as an intermediate in the synthesis of nociceptin antagonists (Jona et al., 2009). The method includes diastereoselective reduction and isomerization, showcasing its application in producing stereochemically complex molecules.
In another instance, tert-butyl piperidine derivatives were used to synthesize a triple reuptake inhibitor for conditions like depression (Yamashita et al., 2015). This highlights the compound's role in developing new psychiatric medications.
Chemical Characterization and Analysis
NMR and single crystal studies have been performed on similar tert-butyl piperidine derivatives (Shanthi et al., 2020). These studies help in understanding the molecular structure and properties, which is crucial for their application in drug synthesis.
X-ray studies on tert-butyl piperidine-1-carboxylate derivatives provide insights into their molecular packing and hydrogen bonding (Didierjean et al., 2004). Such studies are essential for understanding the reactivity and stability of these compounds.
The tert-butyl piperidine derivatives have also been characterized for their reaction mechanisms, such as in the synthesis of 4-Chloropiperidine Hydrochloride (Zhang, 2010). Understanding these mechanisms is vital for optimizing synthesis processes in pharmaceutical manufacturing.
作用機序
Target of Action
A similar compound has been shown to have strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria . This suggests that the compound may target bacterial cells, specifically their cytoplasmic membranes .
Mode of Action
The mode of action of “tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate” involves the depolarization of the bacterial cytoplasmic membrane . This depolarization suggests a dissipation of the bacterial membrane potential, which could disrupt essential processes within the bacterial cell, leading to its death .
Biochemical Pathways
For instance, it can disrupt the proton motive force, which is essential for ATP synthesis and other energy-dependent processes within the cell .
Result of Action
The result of the action of “this compound” is the death of susceptible and drug-resistant Gram-positive bacteria . This is achieved through the disruption of the bacterial membrane potential, which can lead to the cessation of essential cellular processes and eventually cell death .
Action Environment
For instance, the compound is stored at a temperature between 2-8°C , suggesting that temperature could influence its stability.
特性
IUPAC Name |
tert-butyl N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-17(2,3)22-16(21)19-15-8-10-20(11-9-15)12-13-4-6-14(18)7-5-13/h4-7,15H,8-12H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAFRCMFVMQMNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501127761 | |
| Record name | Carbamic acid, N-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286275-72-6 | |
| Record name | Carbamic acid, N-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286275-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 2-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate](/img/structure/B3027383.png)


![tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate](/img/structure/B3027388.png)




![Methyl 3-[4-(tert-butoxycarbonyl)amino-piperidine-1-carbonyl]benzoate](/img/structure/B3027396.png)

![tert-Butyl 4-[3-(2-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027398.png)